molecular formula C10H9NO3 B15330517 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid

5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid

Cat. No.: B15330517
M. Wt: 191.18 g/mol
InChI Key: VLOIXMSHKMWINP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but common reagents include acetic acid and hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities, making them valuable in the development of new therapeutic agents .

Medicine: In medicine, this compound and its derivatives are investigated for their potential to treat various diseases. Their ability to interact with multiple biological targets makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other indole derivatives .

Biological Activity

5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid (often referred to as 5-Hydroxyindole-3-carboxylic acid) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The hydroxyl and carboxylic acid functional groups significantly influence its reactivity and biological activity. The molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, with a molecular weight of approximately 189.18 g/mol.

Antiviral Properties

Research has highlighted the antiviral potential of this compound, particularly against hepatitis B virus (HBV). A study optimized various derivatives of 5-hydroxyindole-3-carboxylates, revealing potent anti-HBV activities. The most promising derivatives demonstrated IC50 values as low as 3.1 μmol/L, indicating substantial efficacy against HBV replication .

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A comparative analysis of several indole derivatives indicated that modifications on the indole ring can enhance their anticancer efficacy .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes, as suggested by structure-activity relationship studies.
  • Cell Cycle Modulation : Indole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through upregulation of pro-apoptotic proteins .

Case Study: Antiviral Activity Against HBV

In a systematic study employing three-dimensional quantitative structure–activity relationship (3D QSAR) modeling, researchers identified several new compounds derived from 5-hydroxyindole-3-carboxylates with enhanced anti-HBV activity. The study utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to optimize the compounds, leading to the synthesis of derivatives with improved efficacy .

Comparative Analysis of Indole Derivatives

A table summarizing the biological activities and structural features of selected indole derivatives is presented below:

Compound NameMolecular FormulaBiological ActivityIC50 Value
5-Hydroxyindole-3-carboxylic acidC10H9NO3Anti-HBV3.1 μmol/L
IndomethacinC19H16ClN3O4SAnti-inflammatoryN/A
TryptophanC11H12N2O2SPrecursor to indolesN/A
2-butyl-5-hydroxyindole-3-carboxylic acidC14H17NO3AnticancerN/A

This table illustrates the diversity in biological activities among structurally related compounds.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-5-8(10(13)14)7-4-6(12)2-3-9(7)11/h2-5,12H,1H3,(H,13,14)

InChI Key

VLOIXMSHKMWINP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)C(=O)O

Origin of Product

United States

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